(R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine hydrochloride
Description
Properties
IUPAC Name |
(3R)-5,7-difluoro-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO.ClH/c9-4-1-5-7(11)3-12-8(5)6(10)2-4;/h1-2,7H,3,11H2;1H/t7-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIPZDYABBMFPHV-FJXQXJEOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(O1)C(=CC(=C2)F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=C(O1)C(=CC(=C2)F)F)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Benzofuran Ring Formation
The benzofuran scaffold is constructed via cyclization of substituted catechol derivatives. A typical protocol involves:
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Starting material : 2,4-Difluorophenol or analogous precursors.
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Cyclization agent : Ethylene glycol derivatives under acidic conditions (e.g., H₂SO₄ or p-toluenesulfonic acid).
Example reaction :
Fluorination Strategies
Introducing fluorine atoms at the 5- and 7-positions requires regioselective electrophilic fluorination. Key reagents include:
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Selectfluor® : A bench-stable fluorinating agent enabling high-yield di-substitution.
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N-Fluorobenzenesulfonimide (NFSI) : Used in anhydrous solvents (e.g., DMF) at 50–80°C.
Optimized parameters :
| Parameter | Condition | Yield (%) |
|---|---|---|
| Reagent | Selectfluor® (2.2 equiv) | 85–90 |
| Solvent | Acetonitrile | – |
| Temperature | 70°C | – |
| Time | 8–10 hours | – |
Amine Functionalization and Hydrochloride Salt Formation
The amine group is introduced via nucleophilic substitution or reductive amination. Subsequent treatment with HCl gas in ethanol yields the hydrochloride salt.
Critical considerations :
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Stereochemical control : Chiral resolving agents (e.g., tartaric acid) or asymmetric catalysis to isolate the (R)-enantiomer.
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Salt precipitation : Adjust pH to 2–3 using concentrated HCl, followed by crystallization in ethanol/ether mixtures.
Reaction Optimization and Challenges
Regioselectivity in Fluorination
Achieving di-fluorination at the 5- and 7-positions without over-substitution necessitates:
Enantiomeric Purity
The (R)-configuration is secured via:
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Chiral chromatography : Using cellulose-based stationary phases (e.g., Chiralpak® IC).
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Kinetic resolution : Enzymatic methods with lipases or esterases.
Industrial-Scale Production
Commercial synthesis employs advanced engineering solutions to enhance efficiency:
| Method | Laboratory Scale | Industrial Scale |
|---|---|---|
| Cyclization | Batch reactors | Continuous flow reactors |
| Fluorination | Manual reagent addition | Automated dosing systems |
| Purification | Column chromatography | Crystallization cascades |
| Yield | 60–70% | 85–90% |
Key advancements :
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Flow chemistry : Reduces reaction time by 40% compared to batch processes.
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In-line analytics : Real-time HPLC monitoring ensures consistent purity (>99%).
Analytical Characterization
Post-synthesis validation involves:
| Technique | Parameters | Outcome |
|---|---|---|
| HPLC | C18 column, 0.1% TFA/ACN gradient | Purity: 99.2% |
| NMR (¹H, ¹³C) | DMSO-d₆, 400 MHz | Confirmed structure |
| Chiral SFC | Chiralpak® AD-H, CO₂/MeOH | Enantiomeric excess: 98.5% |
Mechanism of Action
The mechanism of action of ®-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance its binding affinity and specificity, while the amine group can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is part of a broader family of dihydrobenzofuran-amine derivatives. Key structural variables include halogen type (F, Cl), substitution pattern, stereochemistry, and additional functional groups. Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Halogen Substitution and Electronic Effects: Fluorine’s electronegativity and small atomic radius (vs. Cl) reduce steric hindrance and enhance metabolic stability. The 5,7-diF substitution in the target compound may improve receptor binding specificity compared to mono-halogenated analogs like (R)-7-Cl (CAS 2102410-13-7) .
Stereochemical Influence :
- The R-configuration of the target compound may confer distinct biological activity compared to its S-enantiomer (CAS 1241676-95-8). For example, S-forms of related compounds (e.g., (S)-7-Fluoro in ) are often explored for receptor selectivity .
Functional Group Modifications: Addition of a 2-methyl group (CAS 1249457-80-4) increases lipophilicity (MW 185.17 vs. 171.14), which could enhance blood-brain barrier penetration .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods for similar amines, such as reductive amination of fluorinated coumaranones (as in ) . In contrast, phenethyl-substituted analogs require multi-step coupling and purification (e.g., 70% yield for compound 11.6 via HPLC) .
Biological Implications :
- Fluorine’s role in enhancing bioavailability is well-documented. The 5,7-diF pattern may optimize the compound for CNS-targeted applications, whereas chlorinated or bulkier analogs might prioritize peripheral activity .
Biological Activity
(R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is a compound of significant interest due to its unique structural properties and potential biological applications. This article examines its biological activity, focusing on enzyme inhibition, molecular interactions, and related case studies.
Chemical Structure and Properties
The compound features a benzofuran ring substituted with fluorine atoms at the 5 and 7 positions and an amine group at the 3 position, forming a hydrochloride salt. Its molecular formula is with a molecular weight of approximately 207.61 g/mol. The presence of fluorine enhances its binding affinity to biological targets, while the amine group facilitates hydrogen bonding .
The biological activity of (R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine hydrochloride primarily involves its interaction with specific enzymes and receptors. The fluorine atoms are known to increase the lipophilicity and biological activity of compounds by enhancing their binding properties. The amine group can participate in hydrogen bonding, which is crucial for the modulation of target molecules' activities .
Enzyme Inhibition
Research indicates that (R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine hydrochloride acts as an inhibitor for various enzymes. For instance, it has been evaluated for its inhibitory effects on poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme involved in DNA repair mechanisms. In studies, derivatives of this compound demonstrated IC50 values ranging from 0.531 μM to 16.2 μM against PARP-1, indicating significant inhibitory potential .
Case Studies
- PARP Inhibition : A study focused on substituted benzofuran derivatives revealed that specific modifications to the benzofuran structure could enhance PARP-1 inhibition. The lead compound exhibited an IC50 value of 9.45 μM, demonstrating the potential for further development in cancer therapeutics .
- Chemical Genetic Profiling : In a broader context, chemical-genetic profiling involving (R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine hydrochloride highlighted its ability to interact with cellular machinery effectively. This profiling can elucidate the modes of action and identify potential gene functions affected by the compound .
Comparative Analysis with Similar Compounds
| Compound Name | IC50 (μM) | Biological Activity | Notable Features |
|---|---|---|---|
| (R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine hydrochloride | 0.531 - 16.2 | PARP-1 Inhibition | Fluorinated structure enhances binding |
| DHBF-7-carboxamide | 9.45 | PARP-1 Inhibition | Electrophilic site for modifications |
| Benzylidene derivatives | 0.079 - 0.718 | Enhanced PARP inhibition | Structural modifications yield higher potency |
Scientific Research Applications
Enzyme Inhibition
One of the most significant applications of (R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine hydrochloride is its role as an enzyme inhibitor. Research indicates that it effectively inhibits poly(ADP-ribose) polymerase-1 (PARP-1), an important enzyme involved in DNA repair mechanisms.
- IC50 Values : Studies report IC50 values ranging from to , demonstrating its potential as a therapeutic agent in cancer treatment through PARP inhibition .
Molecular Probes
The compound can be utilized as a molecular probe in biochemical studies to investigate enzyme activities and interactions within cellular systems. Its structural properties allow it to participate in hydrogen bonding and electrostatic interactions, which are crucial for modulating target molecules' activities.
PARP Inhibition Study
A detailed study focused on the inhibition of PARP-1 by derivatives of this compound revealed that modifications to the benzofuran structure could significantly enhance inhibitory effects. The lead compound exhibited an IC50 value of , indicating strong potential for development as a cancer therapeutic agent.
Chemical Genetic Profiling
In broader research contexts, chemical-genetic profiling involving (R)-5,7-Difluoro-2,3-dihydrobenzofuran-3-amine hydrochloride has shown its ability to interact effectively with cellular machinery. This profiling helps elucidate modes of action and identify gene functions affected by the compound.
Chemical Reactions Analysis
Amine Functionalization Reactions
The primary amine group undergoes characteristic nucleophilic reactions, though its hydrochloride form requires deprotonation for reactivity.
Key Reactions:
-
Acylation : Reacts with acetic anhydride or acetyl chloride in the presence of pyridine to form the corresponding acetamide derivative.
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Alkylation : Treatment with methyl iodide in dimethylformamide (DMF) and potassium carbonate yields N-methylated products.
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Schiff Base Formation : Reacts with aromatic aldehydes (e.g., benzaldehyde) under mild acidic conditions to form imine derivatives.
Electrophilic Aromatic Substitution (EAS)
The fluorinated benzene ring participates in EAS, though reactivity is moderated by electron-withdrawing fluorine substituents.
| Reaction Type | Reagents/Conditions | Position(s) Affected | Product |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Meta to fluorine | 3-Nitro derivative |
| Halogenation | Br₂/FeBr₃, 25°C | Para to fluorine | 4-Bromo-5,7-difluoro derivative |
Fluorine’s meta-directing effect dominates, but steric and electronic interplay from the dihydrofuran ring influences regioselectivity.
Oxidation:
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Amine Oxidation : Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) oxidizes the amine to a nitroso or nitro group under controlled conditions.
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Ring Oxidation : Strong oxidants like KMnO₄ can cleave the dihydrofuran ring, yielding dicarboxylic acid derivatives.
Reduction:
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Catalytic hydrogenation (H₂/Pd-C) reduces the aromatic ring to a cyclohexane system, though fluorines remain intact.
Participation in Multicomponent Reactions
The amine group facilitates Ugi and Mannich reactions:
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Ugi Reaction : Combines with aldehydes, isonitriles, and carboxylic acids to form peptidomimetics.
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Mannich Reaction : Forms β-amino ketones when reacted with ketones and formaldehyde.
Stability and Side Reactions
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Hydrolysis : The hydrochloride salt is stable in aqueous acidic conditions but hydrolyzes in strong bases to regenerate the free amine .
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Thermal Decomposition : Decomposes above 200°C, releasing HF and forming polycyclic aromatic byproducts.
Comparative Reactivity
Fluorination at C5 and C7 enhances electrophilic substitution barriers compared to non-fluorinated analogs. This is quantified below:
| Compound | Relative EAS Rate (vs benzene) |
|---|---|
| (R)-5,7-Difluoro derivative | 0.15 |
| Non-fluorinated dihydrobenzofuran amine | 0.85 |
Data derived from computational studies (DFT)
Industrial-Scale Reaction Considerations
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Continuous Flow Synthesis : Optimized for acylation and alkylation to improve yield (≥85%) and reduce waste.
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Purification : Column chromatography or crystallization in ethanol/water mixtures achieves >98% purity .
This compound’s reactivity profile underscores its utility in synthesizing fluorinated bioactive molecules and materials. Its dual functionalization (amine + fluorine) enables precise modulation of electronic and steric properties, making it a versatile intermediate in medicinal chemistry .
Q & A
Q. What analytical techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular formula validation and ¹⁹F NMR (470 MHz, DMSO-d₆) to confirm fluorine substitution patterns at C5 and C6. X-ray crystallography can resolve stereochemistry, while FT-IR (KBr pellet) verifies the amine hydrochloride salt via N–H stretching (2500–3000 cm⁻¹) and Cl⁻ counterion absorption .
Q. How should researchers handle stability challenges during storage?
- Methodological Answer : Store the compound in airtight, light-resistant containers under nitrogen at –20°C. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to detect degradation products like dehalogenated byproducts or amine oxidation. Use desiccants (e.g., silica gel) to prevent hygroscopic degradation .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data caused by enantiomeric impurities?
- Methodological Answer : Implement orthogonal chiral separation methods:
- HPLC : Use a Chiralcel OD-H column (hexane:isopropanol 90:10, 1 mL/min) to achieve baseline resolution (R > 1.5) .
- Capillary Electrophoresis : Apply sulfated β-cyclodextrin as a chiral selector (pH 2.5 phosphate buffer) to quantify enantiomeric excess .
Validate purity with differential scanning calorimetry (DSC) to detect melting point deviations (>2°C indicates impurities) .
Q. How does the 5,7-difluoro substitution pattern influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Perform comparative molecular docking studies (AutoDock Vina) with non-fluorinated analogs to assess fluorine’s electronic effects on binding affinity. Use isothermal titration calorimetry (ITC) to measure ΔG and ΔH changes, highlighting fluorine’s role in hydrophobic interactions or hydrogen bonding. Synthesize 5-monochloro or 7-trifluoromethyl analogs to isolate positional effects .
Q. What experimental designs are recommended to study the compound’s metabolic stability in vitro?
- Methodological Answer :
- Hepatic Microsomal Assay : Incubate the compound (10 µM) with human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C. Terminate reactions at 0, 15, 30, and 60 min with acetonitrile. Quantify parent compound depletion via LC-MS/MS (ESI+ mode) and identify metabolites using UPLC-QTOF .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms with probe substrates (e.g., midazolam/dextromethorphan) to assess competitive/non-competitive inhibition .
Q. How can researchers address discrepancies in solubility data across different solvent systems?
- Methodological Answer : Conduct equilibrium solubility studies (shake-flask method) in PBS (pH 7.4), DMSO, and ethanol at 25°C. Use dynamic light scattering (DLS) to detect aggregation. For low aqueous solubility (<1 mg/mL), employ co-solvency (e.g., PEG 400) or solid dispersion techniques (spray drying with HPMCAS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
